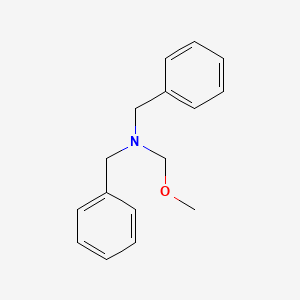

Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)-

Description

Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- is a secondary amine featuring a benzyl (phenylmethyl) group and a methoxymethyl (-CH2-OCH3) group attached to the nitrogen atom. These compounds are typically synthesized via reductive alkylation or nucleophilic substitution, with applications ranging from pharmaceutical intermediates to bioactive molecules .

Properties

CAS No. |

178425-11-1 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-benzyl-N-(methoxymethyl)-1-phenylmethanamine |

InChI |

InChI=1S/C16H19NO/c1-18-14-17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |

InChI Key |

UGSBTEUAKAIGHR-UHFFFAOYSA-N |

Canonical SMILES |

COCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with methoxymethyl chloride and phenylmethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can also be tailored to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxymethyl and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethyl and phenylmethyl groups may influence the compound’s binding affinity and specificity, affecting its biological activity and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups. Key comparisons include synthesis methods, physicochemical properties, and biological activities.

N,N-Dibenzylamine (Benzenemethanamine, N-(phenylmethyl)-)

- Structure : Two benzyl groups attached to the nitrogen.

- Synthesis : Prepared via reductive amination of benzylamine with benzaldehyde under acidic conditions .

- Properties : Higher hydrophobicity due to aromatic substituents; melting point of its hydrochloride salt is 204–206°C .

- Applications : Intermediate in nitrone synthesis (e.g., oxidized to N-benzylidene-benzylamine N-oxide using methyltrioxorhenium and urea hydrogen peroxide) .

N-Benzyl-N-(2-methoxyethyl)amine (Benzenemethanamine, N-(2-methoxyethyl)-)

- Structure : Benzyl and 2-methoxyethyl groups on nitrogen.

- Synthesis : Likely via alkylation of benzylamine with 2-methoxyethyl halides.

- Properties: Molecular formula C10H15NO (MW 165.24); increased solubility in polar solvents due to the methoxy group .

- Applications: Potential precursor for surfactants or drug delivery systems.

N-Benzyl-N-(4-methylbenzyl)amine (Benzenemethanamine, 4-methyl-N-(phenylmethyl)-)

- Structure : Benzyl and 4-methylbenzyl substituents.

- Synthesis : Reductive amination of 4-methylbenzaldehyde with benzylamine.

- Properties : Molecular formula C15H17N (MW 211.31); enhanced steric hindrance compared to unsubstituted analogs .

- Applications : Studied for antitumor activity in herbal extracts (e.g., Chinese medicinal formulations) .

N-Hydroxy-N-benzyl-benzenemethanamine

- Structure : Benzyl and hydroxylamine (-NH-OH) groups.

- Synthesis : Oxidative coupling of benzylamine or reduction of nitrones .

- Properties: Molecular formula C14H15NO (MW 213.27); reactive intermediate in redox chemistry .

- Applications : Investigated for antitumor activity via inhibition of MetAP2 enzymes .

N-Benzyl-N-(1-naphthylmethyl)amine

- Structure : Benzyl and 1-naphthylmethyl groups.

- Synthesis : Microwave-assisted coupling of 1-naphthaldehyde with benzylamine, followed by reduction .

- Properties : Bulky aromatic substituents reduce solubility but enhance π-π stacking interactions.

- Applications : Cytotoxicity and antifungal activity studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Antifungal Activity : Naphthylmethyl-substituted analogs (e.g., N-benzyl-N-(1-naphthylmethyl)amine) exhibit moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .

- Antitumor Potential: Hydroxylamine derivatives (e.g., N-hydroxy-N-benzyl-benzenemethanamine) show inhibition of methionine aminopeptidase-2 (MetAP2), a target in cancer therapy .

- Synthetic Efficiency : Titanium-mediated reductive cyclopropanation achieves high yields (>90%) for cyclopropane-containing amines (e.g., N,N-dibenzyl-N-(2-ethenylcyclopropyl)amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.